molecular formula C14H18N4 B12733992 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine CAS No. 84859-06-3

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine

Katalognummer: B12733992
CAS-Nummer: 84859-06-3
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: ZDUWKDQRGYCRBC-LGMDPLHJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine is a complex organic compound with a unique structure that combines elements of both azepine and benzimidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-ylidene with benzimidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-1H-benzimidazol-2-amine is unique due to its specific structural features that combine elements of both azepine and benzimidazole. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

84859-06-3

Molekularformel

C14H18N4

Molekulargewicht

242.32 g/mol

IUPAC-Name

(Z)-N-(1H-benzimidazol-2-yl)-1-methylazepan-2-imine

InChI

InChI=1S/C14H18N4/c1-18-10-6-2-3-9-13(18)17-14-15-11-7-4-5-8-12(11)16-14/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,15,16)/b17-13-

InChI-Schlüssel

ZDUWKDQRGYCRBC-LGMDPLHJSA-N

Isomerische SMILES

CN\1CCCCC/C1=N/C2=NC3=CC=CC=C3N2

Kanonische SMILES

CN1CCCCCC1=NC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.